molecular formula C11H22ClNO B1426379 4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride CAS No. 1219967-17-5

4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride

Cat. No. B1426379
M. Wt: 219.75 g/mol
InChI Key: FSSVWOMRVKOWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H22ClNO . It belongs to the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” is 219.75 g/mol . The InChI key is VVHCVAWVCOZHDT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Novel Class of Cytotoxic and Anticancer Agents

A study by Dimmock et al. (1998) explored the synthesis of a series of compounds related to 4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride. These compounds exhibited significant cytotoxicity towards various cell lines, including murine and human tumors. The study found that piperidines with specific structural features showed promising in vivo activity against colon cancers, highlighting their potential as new classes of cytotoxic agents (Dimmock et al., 1998).

Synthesis of Schiff and Mannich Bases

Bekircan and Bektaş (2008) conducted a study on the synthesis of Schiff and Mannich bases of Isatin derivatives with piperidine compounds. These compounds were structurally characterized, suggesting their potential in various applications, including medicinal chemistry (Bekircan & Bektaş, 2008).

Topoisomerase II Inhibitor with Cytotoxic Effect

Siwek et al. (2012) investigated a compound structurally similar to 4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride, which acted as a potent topoisomerase II inhibitor. This compound showed a significant cytotoxic effect on breast cancer cells. Molecular docking studies suggested that it targets the ATP binding pocket, providing insights into its mode of action (Siwek et al., 2012).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990, 1992) synthesized derivatives of piperidine, including 4-[2-(Cyclopropylmethoxy)ethyl]piperidine, and evaluated them for anti-acetylcholinesterase activity. They found that specific substitutions increased the activity, highlighting the compound's potential as an antidementia agent (Sugimoto et al., 1990); (Sugimoto et al., 1992).

Safety And Hazards

The safety information available indicates that “4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” may be an irritant .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-11(1)9-13-8-5-10-3-6-12-7-4-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSVWOMRVKOWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride

CAS RN

1219967-17-5
Record name Piperidine, 4-[2-(cyclopropylmethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.